2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of Diclofenac involves various chemical reactions. A modernized method has been developed for the synthesis of Diclofenac which is time-saving and high-yielding . The compound aceclofenac, 2-[(2,6-dichlorophenyl)amino] benzeneacetic acid carboxymethyl ester, is used for the relief of pain and inflammation in rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .Molecular Structure Analysis
The molecular structure of Diclofenac has been elucidated using single-crystal X-ray diffraction technique . The molecular weight of Diclofenac is 318.14 g/mol and its molecular formula is C14H10Cl2NNaO2 .Chemical Reactions Analysis
Diclofenac is efficiently mineralized by photocatalysis via hydroxylation of the aromatic rings to form 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid, which in turn are completely mineralized to CO2 and water .Physical And Chemical Properties Analysis
Diclofenac sodium is a white or slightly yellowish crystalline powder and is sparingly soluble in water at 25°C . The molecular weight of Diclofenac is 318.14 g/mol .Safety And Hazards
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGNWGVBQYUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390071 | |
Record name | 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
103263-85-0 | |
Record name | 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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